N'-[(2Z)-4-phenylbutan-2-ylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE is a hydrazone derivative known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis This compound is derived from isonicotinic acid hydrazide, commonly known as isoniazid, which is a well-known anti-tuberculosis drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE typically involves the condensation reaction between isonicotinic acid hydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Isonicotinic acid hydrazide+Aldehyde/Ketone→N’ 4 -[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE+Water
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts such as acetic acid can also enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the hydrazone back to the corresponding hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Isonicotinic acid hydrazide.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential anti-tuberculosis agent with improved efficacy and reduced toxicity compared to isoniazid.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE involves its interaction with the bacterial enzyme enoyl-acyl carrier protein reductase (InhA), which is crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): The parent compound, widely used as an anti-tuberculosis drug.
N’~4~-[(Z)-1-METHYL-2-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE: A similar hydrazone derivative with a different substitution pattern on the phenyl ring.
Uniqueness: N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE is unique due to its enhanced biological activity and reduced toxicity compared to isoniazid
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(Z)-4-phenylbutan-2-ylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-13(7-8-14-5-3-2-4-6-14)18-19-16(20)15-9-11-17-12-10-15/h2-6,9-12H,7-8H2,1H3,(H,19,20)/b18-13- |
InChI Key |
PMFUUBIYXBDSFI-AQTBWJFISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.